1-异丙基-1H-苯并咪唑-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

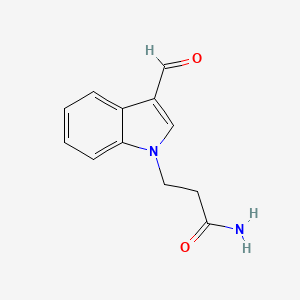

1-Isopropyl-1H-benzimidazole-2-carbaldehyde is a compound that belongs to the class of organic compounds known as benzimidazoles. These compounds contain a benzene ring fused to an imidazole ring, which is a five-membered ring with two nitrogen atoms. The specific compound is not directly studied in the provided papers, but related benzimidazole derivatives and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and reactivity of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde.

Synthesis Analysis

The synthesis of benzimidazole derivatives is a topic of interest due to their potential applications in various fields, including pharmaceuticals and materials science. Paper describes a metal-free one-pot synthesis of 2-substituted-1H-4-carboxamide benzimidazole, which is a related structure to 1-Isopropyl-1H-benzimidazole-2-carbaldehyde. The method involves the condensation of 2,3-diaminobenzamide with aldehydes in the presence of a catalyst under visible light irradiation. This approach could potentially be adapted for the synthesis of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde by using isopropyl aldehyde as the starting material.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their chemical properties and biological activity. Paper discusses the crystal structure of a benzimidazole derivative determined by X-ray crystallography. Although the compound studied is not the same as 1-Isopropyl-1H-benzimidazole-2-carbaldehyde, the techniques and findings provide valuable information on how the substitution pattern on the benzimidazole core can affect the overall molecular conformation and crystal packing.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. Paper explores the cyclization of benzimidazolium salts into imidazo[1,2-a]benzimidazole derivatives and their further transformations. These reactions demonstrate the reactivity of the benzimidazole ring system and how different substituents can participate in chemical transformations. This knowledge can be applied to predict the reactivity of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. While the papers provided do not directly address the properties of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde, the synthesis methods, molecular structures, and chemical reactions discussed in papers , , and can be used to infer properties such as solubility, stability, and reactivity. For example, the presence of an isopropyl group could increase the compound's hydrophobicity compared to other benzimidazole derivatives.

科学研究应用

化学和性质

1-异丙基-1H-苯并咪唑-2-甲醛及其类似物在配位化学领域中发挥着重要作用。这些化合物,包括2,2′-吡啶-2,6-二基(1H-苯并咪唑)及其变体,由于其迷人的化学性质展示出广泛的应用。它们与各种性质的复合物形成能力,包括光谱、磁性和电化学活性,使它们成为广泛研究的对象。这些化合物的潜在研究领域包括生物活性和未知类似物的探索 (Boča等,2011)。

生物活性和机制

与1-异丙基-1H-苯并咪唑-2-甲醛密切相关的苯并咪唑衍生物展示出广泛的生物活性。这些化合物被认为是微管组装的特异性抑制剂,主要通过结合到微管蛋白分子而起作用。苯并咪唑在研究真菌细胞生物学和分子遗传学中微管的结构、组织和功能方面起着重要作用,为苯并咪唑结合位点及其在微管组装中的作用提供了宝贵的见解 (Davidse, 1986)。

治疗潜力

苯并咪唑衍生物以其在药物领域的多功能性而闻名。由于其广泛的药理学性质,包括抗菌、抗病毒、抗寄生虫、降压、抗癌和中枢神经系统活性,它们构成各种治疗剂的核心。这些衍生物在药物发现和开发中起着关键作用,为众多治疗药物提供了支撑 (Babbar et al., 2020)。此外,苯并咪唑杂化物作为抗癌剂显示出显著潜力,通过DNA插入和酶抑制等多种机制发挥作用,突显了苯并咪唑骨架在合成靶向治疗化合物中的重要性 (Akhtar et al., 2019)。

合成途径和药理活性

苯并咪唑衍生物的合成涵盖了一系列方法,反映了该化合物广泛的生物活性。苯并咪唑衍生物与重要生物分子的结构相似性使其成为药物发现的焦点,在各种治疗领域都有应用。苯并咪唑的合成多样性,加上其药理活性,突显了其在药物化学中的重要性 (Thapa et al., 2022)。

未来方向

As for future directions, it’s hard to say without more specific information on the current uses and research involving 1-Isopropyl-1H-benzimidazole-2-carbaldehyde. It’s worth noting that Sigma-Aldrich provides this product to early discovery researchers, suggesting it may have potential applications in various areas of research .

属性

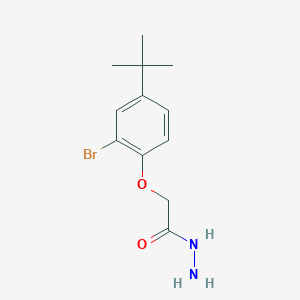

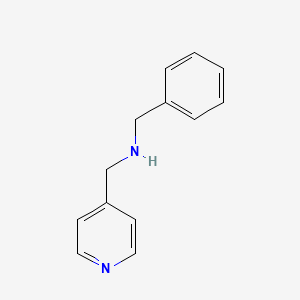

IUPAC Name |

1-propan-2-ylbenzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(2)13-10-6-4-3-5-9(10)12-11(13)7-14/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWMKMLXYMLFPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360074 |

Source

|

| Record name | 1-Isopropyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-1H-benzimidazole-2-carbaldehyde | |

CAS RN |

339547-40-9 |

Source

|

| Record name | 1-Isopropyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)

![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)